5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
The compound 5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one is a structurally complex heterocyclic molecule featuring a tricyclic core with fused nitrogen-containing rings. Its unique architecture includes a methylsulfonyl-piperidine moiety conjugated to a carbonyl group, which likely enhances its solubility and bioavailability.
Properties
IUPAC Name |
5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O4S/c1-27(25,26)21-10-5-13(6-11-21)17(23)20-9-7-15-14(12-20)18(24)22-8-3-2-4-16(22)19-15/h2-4,8,13H,5-7,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VYLQQKFZTCVTIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C(=O)N2CCC3=C(C2)C(=O)N4C=CC=CC4=N3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one typically involves multiple steps:
Formation of the piperidine ring: This step involves the reaction of appropriate starting materials under controlled conditions to form the piperidine ring with a methylsulfonyl group at the 1-position.
Cyclization: The piperidine derivative is then subjected to cyclization reactions to form the tricyclic core structure.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reactions in continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting specific receptors or enzymes.
Materials Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties, such as conductivity or stability.
Biological Studies: It is used in research to understand its interactions with biological macromolecules and its potential as a biochemical tool.
Mechanism of Action
The mechanism of action of 5-(1-methylsulfonylpiperidine-4-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects. The compound may bind to active sites or allosteric sites, altering the conformation and activity of the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s tricyclic framework and sulfonyl-piperidine substituent distinguish it from other nitrogen-rich heterocycles. Below is a comparison with structurally or functionally related compounds:
Key Differences and Implications
In contrast, Salternamide E (marine-derived) exhibits antimicrobial properties due to its macrocyclic lactam structure , while flavonoid hybrids (plant-derived) prioritize antioxidant roles . The absence of prenyl or hydroxyl groups in the target compound may reduce its natural product-like bioactivity but enhance synthetic tractability for drug development.
Synthetic Accessibility: The target compound’s tricyclic nitrogen core likely requires multi-step synthesis, including ring-closing metathesis or palladium-catalyzed cross-couplings. This contrasts with Salternamide E, which is biosynthesized by marine actinomycetes , and flavonoid hybrids, often isolated from plants or synthesized via enzymatic pathways .
Physicochemical Properties: The methylsulfonyl group improves aqueous solubility compared to prenylated natural compounds (e.g., Salternamide E), which are often lipophilic . However, the carbonyl group may introduce metabolic instability relative to flavonoid ethers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
